N,N-Dimethyl-2,3-dihydrobenzofuran-3-amine
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Overview
Description
N,N-Dimethyl-2,3-dihydrobenzofuran-3-amine: is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Etherification and Dehydrative Cyclization: This method involves the etherification and cyclization of o-hydroxyacetophenones under basic conditions.
Dehydrative Cyclization of o-Hydroxybenzyl Ketones: This method uses o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Cyclization of Aryl Acetylenes: This method employs transition-metal catalysis for the cyclization process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Substitution reactions, including halogenation and nitration, are common for benzofuran compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Halogens, nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while reduction can produce dihydrobenzofurans .
Scientific Research Applications
Chemistry: N,N-Dimethyl-2,3-dihydrobenzofuran-3-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, benzofuran derivatives are studied for their potential antimicrobial, antiviral, and anticancer properties .
Medicine: Benzofuran compounds, including this compound, are investigated for their therapeutic potential in treating various diseases, such as cancer and infectious diseases .
Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: This compound shares a similar benzofuran core structure but differs in its substitution pattern.
2,3-Dihydro-5-benzofuranamine: Another benzofuran derivative with different functional groups, used in the treatment of central nervous system injuries.
Uniqueness: N,N-Dimethyl-2,3-dihydrobenzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-11(2)9-7-12-10-6-4-3-5-8(9)10/h3-6,9H,7H2,1-2H3 |
InChI Key |
CSOWBVGQGSHXAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1COC2=CC=CC=C12 |
Origin of Product |
United States |
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